molecular formula C23H20BrN5O2S B2878431 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022805-82-8

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2878431
CAS No.: 1022805-82-8
M. Wt: 510.41
InChI Key: YTLUFNXLUCTSFD-UHFFFAOYSA-N
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Description

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a sophisticated chemical compound designed for preclinical research, particularly in the field of kinase inhibition. This molecule is a derivative of a quinazolinone scaffold, a structure well-known for its role in creating potent kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/25787787/]. The compound features a pyridopyrimidinone moiety linked via a sulfanyl-methyl bridge, a design strategy often employed to target the ATP-binding site of various protein kinases. While the specific biological profile of this exact compound is a subject of ongoing investigation, its structural features suggest potential as a valuable chemical probe for studying kinase-mediated signaling pathways. Research applications may include the exploration of its inhibitory activity against a panel of kinases, such as cyclin-dependent kinases (CDKs) and other cancer-relevant targets, to elucidate its mechanism of action and selectivity [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3183041/]. It is intended for use in in vitro biochemical assays and cell-based studies to investigate cellular proliferation, apoptosis, and signal transduction. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN5O2S/c1-13(2)9-18-22(31)29-21(26-18)16-5-3-4-6-17(16)27-23(29)32-12-15-10-20(30)28-11-14(24)7-8-19(28)25-15/h3-8,10-11,13,18H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLUFNXLUCTSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or electronic similarities with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Features Differentiating Substituents Hypothesized Impact on Properties
Target Compound 7-bromo, 2-(2-methylpropyl), sulfanyl-linked imidazo-quinazolinone High lipophilicity (branched alkyl), potential halogen-dependent reactivity
5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one 7-chloro, 2-phenyl, sulfanyl linker Chlorine (vs. bromine), phenyl (vs. isobutyl) Reduced polarizability (Cl < Br), increased aromaticity (phenyl) may alter binding specificity
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Thiazolidinone Z-configuration, imidazole-propylamino chain Thiazolidinone ring, imidazole substituent Enhanced hydrogen-bonding capacity (imidazole), stereospecific interactions (Z-configuration)
5-[2-(4-chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one 4-chlorophenyl, propan-2-yl Chlorophenyl (electron-withdrawing), smaller alkyl group Increased solubility (smaller alkyl), electron-deficient aromatic system
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol, piperazine Benzodioxol (electron-rich), piperazine (basic) Improved water solubility (piperazine), potential CNS activity (benzodioxol)

Electronic and Steric Comparisons

  • Alkyl vs. Aromatic Substituents : The 2-methylpropyl group introduces steric bulk and lipophilicity, whereas phenyl or chlorophenyl groups (e.g., in ) favor π-π stacking but reduce solubility .
  • Heterocyclic Linkers: Sulfanyl bridges (target compound, ) offer conformational flexibility, while rigid thiazolidinone or imidazole systems () may enforce specific binding geometries .

Biological Activity

The compound 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₁₈BrN₃OS
Molecular Weight 372.29 g/mol
CAS Number 1589518-39-7

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the pyrido[1,2-a]pyrimidine core have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating various synthesized compounds, some exhibited strong inhibitory activity against AChE with IC₅₀ values significantly lower than standard inhibitors . Urease inhibition is particularly noteworthy as it suggests potential applications in treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

  • Antibacterial Screening : A series of compounds structurally related to the target compound were screened for antibacterial activity. The results indicated that several derivatives had IC₅₀ values in the low micromolar range against specific bacterial strains .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives not only inhibited urease but also showed promising results in AChE inhibition. For example, one derivative reported an IC₅₀ value of 0.63 μM against AChE, showcasing its potential as a therapeutic agent .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes, revealing that structural modifications can enhance binding affinity and selectivity .

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